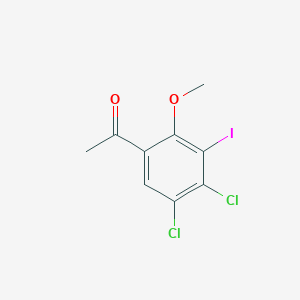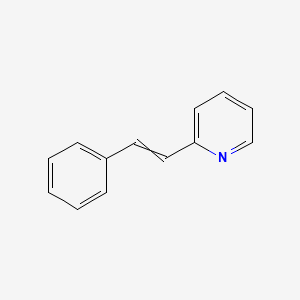![molecular formula C12H19N3O2S B8765039 4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline](/img/structure/B8765039.png)
4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, which includes a methanesulfonyl group attached to a piperazine ring, makes it a valuable candidate for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the piperazine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylamine Group: The final step involves the coupling of the methanesulfonyl-piperazine intermediate with a phenylamine derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the methanesulfonyl group.
科学研究应用
4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of phosphatidylinositol-3-kinase (PI3K), a key enzyme involved in cell signaling pathways related to cancer .
相似化合物的比较
4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline can be compared with other similar compounds, such as:
GDC-0941: A potent and selective inhibitor of PI3K, used in cancer research.
4-(Methylsulfonyl)-1-piperazinyl](3-nitrophenyl)methanone: Another compound with a methanesulfonyl-piperazine structure, used in various chemical reactions.
The uniqueness of this compound lies in its specific structure and the presence of the phenylamine group, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H19N3O2S |
|---|---|
分子量 |
269.37 g/mol |
IUPAC 名称 |
4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C12H19N3O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-2-4-12(13)5-3-11/h2-5H,6-10,13H2,1H3 |
InChI 键 |
UWZRXAGULMYWPO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B8764998.png)

![methyl 3-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B8765009.png)




